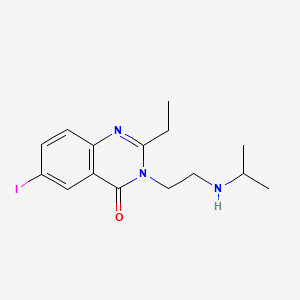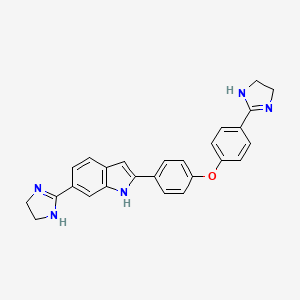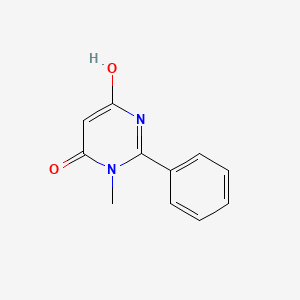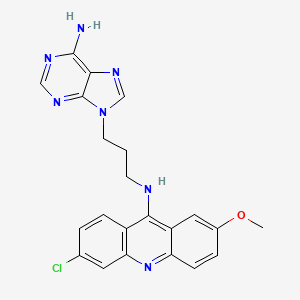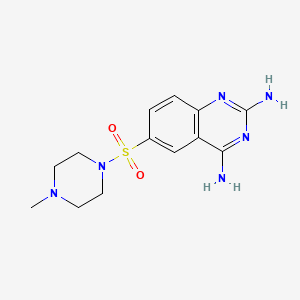
N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a hydroxyheptadecyl chain and an acetamide group attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities, making this compound of significant interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Hydroxyheptadecyl Chain: The hydroxyheptadecyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinazolinone core is replaced by the hydroxyheptadecyl group.
Introduction of the Acetamide Group: The final step involves the acylation of the amino group on the quinazolinone core with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyheptadecyl chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The acetamide group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of various acylated derivatives.
Applications De Recherche Scientifique
N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)acetamide: shares similarities with other quinazolinone derivatives, such as:
Uniqueness
This compound: is unique due to its specific hydroxyheptadecyl chain and acetamide group, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives.
Propriétés
Numéro CAS |
917764-70-6 |
|---|---|
Formule moléculaire |
C27H43N3O3 |
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
N-[2-(1-hydroxyheptadecyl)-4-oxoquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C27H43N3O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-25(32)26-28-24-20-18-17-19-23(24)27(33)30(26)29-22(2)31/h17-20,25,32H,3-16,21H2,1-2H3,(H,29,31) |
Clé InChI |
PDOKCBIVPJDEHF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C1=NC2=CC=CC=C2C(=O)N1NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


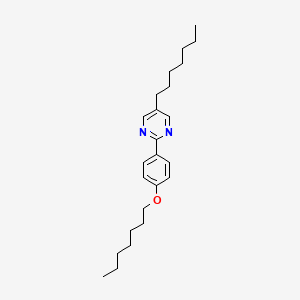
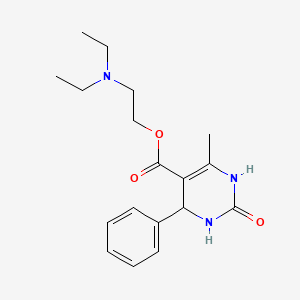


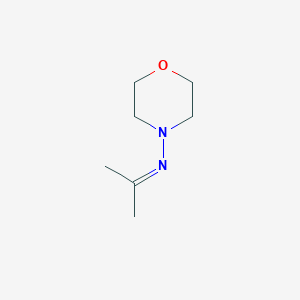



![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine](/img/structure/B15214940.png)
